8-Quinolinol, phosphate (salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinol, phosphate (salt) typically involves the reaction of 8-hydroxyquinoline with phosphoric acid. The process can be carried out under controlled conditions to ensure the formation of the desired phosphate salt. The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of 8-quinolinol, phosphate (salt) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced crystallization techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinol, phosphate (salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinolin-8-one.
Reduction: 8-Hydroxyquinoline.
Substitution: Derivatives of 8-hydroxyquinoline with different functional groups.
Scientific Research Applications
8-Quinolinol, phosphate (salt) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-quinolinol, phosphate (salt) involves its ability to form chelate complexes with metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. For example, in antimicrobial applications, it inhibits the growth of pathogens by interfering with their metal ion metabolism . In cancer research, it targets cancer stem cells by affecting their stemness-related signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating abilities.
Uniqueness: 8-Quinolinol, phosphate (salt) is unique due to its phosphate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where solubility and reactivity are crucial .
Properties
CAS No. |
21288-28-8 |
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Molecular Formula |
C9H10NO5P |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
phosphoric acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.H3O4P/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H3,1,2,3,4) |
InChI Key |
QTLGWYAJVCWZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
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